molecular formula C9H18N2O B3027613 [1-(Oxetan-3-yl)piperidin-4-yl]methanamine CAS No. 1349717-14-1

[1-(Oxetan-3-yl)piperidin-4-yl]methanamine

Cat. No. B3027613
CAS RN: 1349717-14-1
M. Wt: 170.25
InChI Key: GIZLTNAJGHPXLE-UHFFFAOYSA-N
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Description

“[1-(Oxetan-3-yl)piperidin-4-yl]methanamine” is a chemical compound with the molecular formula C9H18N2O . It has a molecular weight of 170.25 . This compound is used for research purposes .


Physical And Chemical Properties Analysis

The boiling point and storage conditions of this compound are not specified . The compound’s density is reported to be 1.100±0.06 g/cm3 .

Scientific Research Applications

Asymmetric Synthesis

Asymmetric synthesis utilizing derivatives of piperidine, such as [(2S)-2-methylpiperidin-2-yl]methanamine, has been described. This synthesis involves reduction and hydrogenolysis, leading to compounds like diamine 3 and substituted diamino alcohols. Such methodologies are crucial in creating stereochemically complex molecules for pharmaceuticals and fine chemicals (Froelich et al., 1996).

Bone Formation Enhancement

Research identified a compound, WAY-262611, with a structure similar to the queried compound, which targets the Wnt beta-catenin signaling pathway. This compound has shown promise in increasing trabecular bone formation rate in rats, indicating potential applications in treating bone disorders (Pelletier et al., 2009).

Antiosteoclast Activity

Compounds synthesized from (±)-piperidin-2-yl-methanamine demonstrated moderate to high antiosteoclast and osteoblast activity. These findings suggest potential therapeutic applications in bone-related diseases (Reddy et al., 2012).

Antidepressant-like Activity

Derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, acting as serotonin 5-HT1A receptor-biased agonists, have been synthesized. These compounds displayed robust antidepressant-like activity, indicating their potential as new antidepressant drugs (Sniecikowska et al., 2019).

Antimicrobial Activity

Various derivatives of piperidin-4-yl)methanone oxime showed promising antimicrobial activity against bacterial and fungal strains, suggesting their potential as antimicrobial agents (Mallesha & Mohana, 2014).

Chemical Synthesis and Characterization

Various piperidin-4-yl derivatives, such as 1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, have been synthesized and characterized, contributing to the development of novel chemical entities in medicinal chemistry (Girish et al., 2008).

Anticonvulsant Agents

Schiff bases of 3-aminomethyl pyridine, structurally related to piperidin-4-yl methanamine, have been studied for anticonvulsant activities, highlighting the potential of such compounds in epilepsy treatment (Pandey & Srivastava, 2011).

Future Directions

The future directions or applications of this compound are not specified in the available resources. As it is used for research purposes , it may have potential applications in various fields of study.

Mechanism of Action

Target of Action

Similar compounds have been found to interact withPeptidyl-prolyl cis-trans isomerase A . This enzyme plays a crucial role in protein folding and cellular homeostasis.

Mode of Action

It is known to catalyze thecis-trans isomerization of proline imidic peptide bonds in oligopeptides . This process is essential for the proper folding of proteins and their subsequent function in the cell.

Biochemical Pathways

The inhibition ofDual Leucine Zipper Kinase (DLK, MAP3K12) has been associated with similar compounds . DLK is involved in various cellular processes, including neuronal development and response to stress.

Result of Action

The inhibition of dlk, as seen with similar compounds, has therapeutic potential for treatment of a number of indications ranging from acute neuronal injury to chronic neurodegenerative disease .

properties

IUPAC Name

[1-(oxetan-3-yl)piperidin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-5-8-1-3-11(4-2-8)9-6-12-7-9/h8-9H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZLTNAJGHPXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601296567
Record name 1-(3-Oxetanyl)-4-piperidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1349717-14-1
Record name 1-(3-Oxetanyl)-4-piperidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349717-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Oxetanyl)-4-piperidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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